molecular formula C10H11NOS B14658741 2-(Pyridin-2-ylsulfanyl)cyclopentanone CAS No. 46201-24-5

2-(Pyridin-2-ylsulfanyl)cyclopentanone

Cat. No.: B14658741
CAS No.: 46201-24-5
M. Wt: 193.27 g/mol
InChI Key: WFDYHSDPXKAGQF-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylsulfanyl)cyclopentanone is a cyclopentanone derivative featuring a pyridine ring linked via a sulfanyl (thioether) group at the 2-position of the cyclopentanone core. Its molecular formula is C₁₀H₉NOS, with a molecular weight of 191.25 g/mol. The sulfanyl group introduces distinct electronic and steric effects, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No.

46201-24-5

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-pyridin-2-ylsulfanylcyclopentan-1-one

InChI

InChI=1S/C10H11NOS/c12-8-4-3-5-9(8)13-10-6-1-2-7-11-10/h1-2,6-7,9H,3-5H2

InChI Key

WFDYHSDPXKAGQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylsulfanyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyridin-2-thiol in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the cyclopentanone ring.

Industrial Production Methods

Industrial production of 2-(Pyridin-2-ylsulfanyl)cyclopentanone may involve optimized catalytic processes to enhance yield and selectivity. For example, the use of bimetallic catalysts in a biphasic solvent system has been shown to be effective in similar syntheses, achieving high yields under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylsulfanyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Pyridin-2-ylsulfanyl)cyclopentanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylsulfanyl)cyclopentanone involves its interaction with specific molecular targets. The sulfur atom in the pyridin-2-ylsulfanyl group can form strong interactions with metal ions or other electrophilic centers, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and other cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Compounds like 3d () feature extended conjugation (benzylidene-acryloyl), improving antioxidant capacity but reducing solubility .
  • Chalcone derivatives () exhibit α,β-unsaturated ketones, enabling cyclization to flavones, a structural feature absent in cyclopentanone analogs .

Physicochemical Properties

Property 2-(Pyridin-2-ylsulfanyl)cyclopentanone 2-(Pyridin-2-ylmethyl)cyclopentanone Compound 3d
Molecular Weight 191.25 g/mol 175.22 g/mol 438.45 g/mol
Solubility (LogP) Estimated ~2.1 (moderate lipophilicity) ~1.8 (lower lipophilicity) ~3.5 (highly lipophilic)
Hydrogen Bond Acceptors 3 (ketone, pyridine N, sulfur) 2 (ketone, pyridine N) 6 (ketone, methoxy, hydroxyl, acryloyl)

Notes:

  • The sulfanyl group increases LogP compared to methylene analogs, suggesting better membrane permeability .
  • Compound 3d ’s high LogP (3.5) correlates with strong antioxidant activity but limits aqueous solubility .

Antioxidant and Enzyme Inhibition

Compound Antioxidant Activity (IC₅₀, μM) ACE Inhibition (%) Tyrosinase Inhibition (%)
2-(Pyridin-2-ylsulfanyl)cyclopentanone Not reported Not reported Not reported
Compound 3d () 8.2 ± 0.3 92.5 ± 1.2 45.6 ± 2.1
Curcumin () 10.5 ± 0.4 78.3 ± 1.8 32.1 ± 1.5

Key Findings :

  • Cyclopentanone derivatives like 3d outperform curcumin in antioxidant and ACE inhibition due to methoxy/hydroxy substituents stabilizing free radicals .
  • The absence of polar groups (e.g., hydroxyl) in 2-(Pyridin-2-ylsulfanyl)cyclopentanone may limit its antioxidant efficacy compared to 3d.

Q & A

Q. Key Parameters :

CatalystSolventTemperature (°C)Yield (%)
K₂CO₃DMF8072–78
AlCl₃Toluene11065

How can researchers resolve contradictions in NMR and X-ray crystallographic data during structural elucidation?

Level : Advanced (Data Analysis)
Answer :
Discrepancies between NMR (e.g., unexpected splitting) and crystallographic data (bond lengths/angles) may arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions. For 2-(Pyridin-2-ylsulfanyl)cyclopentanone:

  • NMR : Use variable-temperature NMR to detect conformational changes. A 2017 study on cyclopentanone derivatives showed that broadening of signals at low temperatures (−40°C) indicates slow interconversion of rotamers .
  • X-ray : Refine anisotropic displacement parameters (ADPs) using SHELXL to account for thermal motion. For example, a 2022 crystallographic analysis of a related compound (CCDC 192821) resolved discrepancies by refining hydrogen positions with riding models .

Q. Recommendations :

  • Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond geometries.
  • Use synchrotron radiation for high-resolution data to minimize crystal defects .

What physicochemical properties are critical for characterizing 2-(Pyridin-2-ylsulfanyl)cyclopentanone, and how are they measured?

Level : Basic (Characterization)
Answer :
Key properties include:

  • LogP : Determined via shake-flask method or HPLC retention time (e.g., LogP ≈ 1.2 for pyridinylthioethers, similar to 2-Acetylcyclopentanone (LogP 0.94) ).
  • Refractive Index : Measured using an Abbe refractometer (n²⁰/D ~1.489 for analogs) .
  • Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). Pyridinylthioethers typically show <5% decomposition under these conditions .

Table : Representative Data for Analogous Compounds

Property2-Acetylcyclopentanone 2-Heptylidene cyclopentanone
Molecular Weight (g/mol)140.14182.30
LogP0.941.45
Refractive Index1.4891.502

What advanced strategies assess the reactivity of 2-(Pyridin-2-ylsulfanyl)cyclopentanone in cross-coupling reactions?

Level : Advanced (Reactivity Studies)
Answer :
The pyridinylthioether moiety can participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To optimize reactivity:

  • Ligand Screening : Use Xantphos or SPhos ligands to stabilize Pd(0) intermediates. A 1994 study achieved 85% yield in similar thioether couplings with Pd(OAc)₂/Xantphos .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps. For example, oxidative addition is often slower in sulfur-containing substrates .

Q. Challenges :

  • Sulfur-poisoning of catalysts: Mitigate by adding stoichiometric Zn dust to scavenge sulfide byproducts .

What safety protocols are essential for handling 2-(Pyridin-2-ylsulfanyl)cyclopentanone in laboratory settings?

Level : Basic (Safety)
Answer :

  • Storage : Store under nitrogen at 2–8°C to prevent oxidation of the thioether group. Similar compounds (e.g., 2-Heptylidene cyclopentanone) degrade by ~10%/month at room temperature .
  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coat). The compound is classified as an Environmental Hazard (UN 3082), requiring secondary containment during transport .

How can computational modeling predict the environmental impact of 2-(Pyridin-2-ylsulfanyl)cyclopentanone?

Level : Advanced (Environmental Assessment)
Answer :

  • QSAR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
  • Ecotoxicity : Molecular docking with acetylcholinesterase (AChE) models predicts neurotoxicity. A 2015 RIFM study on cyclopentanone derivatives reported LC50 values >100 mg/L for Daphnia magna, suggesting moderate aquatic toxicity .

Q. Regulatory Compliance :

  • Follow IFRA standards for fragrance-related analogs, which restrict concentrations to <0.1% in consumer products due to sensitization risks .

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